molecular formula C₃₃H₃₄FN₂NaO₅ B052808 Atorvastatin sodium CAS No. 134523-01-6

Atorvastatin sodium

Cat. No. B052808
M. Wt: 580.6 g/mol
InChI Key: VVRPOCPLIUDBSA-CNZCJKERSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin Sodium is a widely used statin for reducing cardiovascular diseases risks. It functions primarily by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.

Synthesis Analysis

Atorvastatin is synthesized using various chemical processes. One study details the electrochemical method for determining atorvastatin using cyclic and differential pulse voltammetry, highlighting the importance of optimal experimental conditions for its synthesis and analysis (Abbar & Nandibewoor, 2013).

Molecular Structure Analysis

The molecular structure of atorvastatin is complex, with multiple crystal forms known. A study on the solid-state characterization of commercial crystalline and amorphous atorvastatin calcium samples provides insights into its diverse molecular structure and behavior (Shete et al., 2010).

Chemical Reactions and Properties

Atorvastatin interacts with various chemical entities, exhibiting different reactions. For instance, its interaction with cetyltrimethyl ammonium bromide enhances its voltammetric response, useful in its determination (Abbar & Nandibewoor, 2013).

Physical Properties Analysis

Studies show that atorvastatin's physical properties vary with its form, such as crystalline or amorphous. Its stability, dissolution rate, and wettability differ based on its physical state, impacting the performance and stability of dosage forms (Shete et al., 2010).

Chemical Properties Analysis

Atorvastatin's chemical properties are influenced by its interactions with other substances and conditions. It demonstrates different degradation kinetics under stress conditions and varying stability in different mediums. For example, its degradation is faster in acidic conditions compared to basic ones (Oliveira et al., 2013).

Scientific Research Applications

  • Vascular Dysfunction and Inflammation : Atorvastatin can ameliorate arsenic-induced vascular dysfunction and inflammation by restoring endothelial function and improving nitric oxide signaling. It attenuates the production of pro-inflammatory mediators and cell adhesion molecules (Kesavan et al., 2014).

  • Chronic Kidney Disease : In patients with chronic kidney disease, atorvastatin doesn't significantly change nitric oxide availability, despite its known cardiovascular benefits (Mose et al., 2014).

  • Healthy Men and Sodium Intake : Atorvastatin does not significantly affect glomerular filtration rate or blood pressure in healthy men, even with increased sodium intake (Paulsen et al., 2009).

  • Intraperitoneal Adhesions : It's as effective as sodium hyaluronate/carboxymethylcellulose in preventing postoperative intraperitoneal adhesion formation in rats, suggesting potential for surgical applications (Lalountas et al., 2010).

  • Spinal Cord Injury : Atorvastatin showed no significant improvement in sensory and motor function in patients with acute spinal cord injury, but had a positive effect on pain severity (Aghazadeh et al., 2017).

  • Colitis and Immunomodulation : It promotes the expansion of myeloid-derived suppressor cells and attenuates murine colitis, indicating potential for treating autoimmune diseases like inflammatory bowel disease (Lei et al., 2016).

  • Cardiac Fibrosis and Diastolic Dysfunction : In a rat model of hypertensive diastolic heart failure, atorvastatin ameliorated cardiac fibrosis and improved left ventricular diastolic function (Akahori et al., 2014).

  • Pain and Inflammation : Demonstrates antinociceptive activity in various animal pain models, reducing nociception and inflammation (Garcia et al., 2011).

  • Myalgia Syndrome : Useful in assessing myalgia in patients controlling lipids, without significant difference in serum atorvastatin concentrations between patients with and without myalgia (Chou et al., 2013).

  • Serotonergic System and Depression : Atorvastatin evokes a serotonergic system-dependent antidepressant-like effect in mice, suggesting a potential role in treating depression (Ludka et al., 2014).

  • Drug-Drug Interactions : A physiologically based pharmacokinetic model for atorvastatin and its metabolites assists in predicting pharmacokinetic profiles and drug-drug interaction effects in various clinical scenarios (Zhang, 2015).

  • Oral Delivery and Bioavailability : Nanostructured lipid carriers for atorvastatin improve oral bioavailability and performance, offering potential for enhanced drug delivery (Elmowafy et al., 2017).

  • Asthma and Lung Histopathology : Beneficial effect on histological changes in a chronic murine model of asthma, indicating potential use in respiratory conditions (Fırıncı et al., 2014).

  • Multiple Sclerosis and Immune Diseases : Promotes a Th2 bias and reverses paralysis in central nervous system autoimmune diseases, offering potential therapeutic options for conditions like multiple sclerosis (Youssef et al., 2002).

  • Depression and Neuroprotection : Acute treatment shows an antidepressant-like effect in mice via the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway and increases BDNF levels (Ludka et al., 2013).

  • Hormonal Effects in Diabetes : Atorvastatin treatment in type 2 diabetes patients with mild to moderate hypercholesterolemia does not affect gonadal and adrenal hormones, ensuring its safety in this demographic (Santini et al., 2003).

  • Traumatic Brain Injury : Reduces neurological deficit and increases synaptogenesis, angiogenesis, and neuronal survival in rats subjected to traumatic brain injury (Lu et al., 2004).

  • HIV-1 and Immune Activation : High dose atorvastatin decreases cellular markers of immune activation without affecting HIV-1 RNA levels, indicating potential for managing HIV-related immune activation (Ganesan et al., 2011).

  • Cancer Therapy : Atorvastatin-loaded lipid nanoparticles show antitumor activity on MCF-7 breast cancer cells, suggesting a novel approach for cancer treatment (Gambhire et al., 2018).

Safety And Hazards

While statins like Atorvastatin are generally safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage . Atorvastatin is associated with a low incidence of muscular toxicity .

Future Directions

Statins like Atorvastatin have been proven to be effective in the prevention of atherosclerotic vascular disease events . Future research may focus on understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of Atorvastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

properties

IUPAC Name

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-CNZCJKERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635405
Record name Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin sodium

CAS RN

134523-01-6, 849811-78-5
Record name Atorvastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATORVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN43058TIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin sodium
Reactant of Route 2
Atorvastatin sodium
Reactant of Route 3
Atorvastatin sodium
Reactant of Route 4
Atorvastatin sodium
Reactant of Route 5
Atorvastatin sodium
Reactant of Route 6
Atorvastatin sodium

Citations

For This Compound
109
Citations
YV Novozhilov, MV Dorogov, MV Blumina… - Chemistry Central …, 2015 - Springer
… ) it also allowed efficient extraction of unreacted 4 and other organic impurities possibly present in the crude reaction mixture, leaving behind an aqueous solution of atorvastatin sodium …
Number of citations: 23 link.springer.com
KK Kushwaha, DS Rajpoot, N Gupta, V Kapoor… - 2021 - indianjournals.com
… The present investigations showed that solubility of Atorvastatin Sodium was markedly … in providing fastest onset of action of Atorvastatin sodium as well as enhanced dissolution rate. …
Number of citations: 3 www.indianjournals.com
Y Cheng, T Sun, C Yin, S Wang, Z Li… - Journal of Cellular …, 2019 - Wiley Online Library
… Total of 60 rats were randomized into five groups, including sham, control, atorvastatin, sodium orthovanadate, and atorvastatin + sodium orthovanadate group. The rats received 20 mg/…
Number of citations: 5 onlinelibrary.wiley.com
BJ Nagavi, B Gurupadayya - Int J Curr Pharm Res, 2015 - researchgate.net
… Simple extractivecolorimetric determination of Atorvastatin sodium by aciddye complexation … Development and validation of rp-hplc for the Atorvastatin sodium sesquihydrate in …
Number of citations: 9 www.researchgate.net
AK Yadav, N Gupta, N Sharma, DS Rajput… - Research Journal of …, 2023 - rjpdft.com
… The present investigations showed that solubility of Atorvastatin Sodium was markedly … in providing fastest onset of action of Atorvastatin Sodium as well as enhanced dissolution rate. …
Number of citations: 2 rjpdft.com
VM Sonje, L Kumar, V Puri, G Kohli, AM Kaushal… - European journal of …, 2011 - Elsevier
Amorphous systems have gained importance as a tool for addressing delivery challenges of poorly water soluble drugs. A careful assessment of thermodynamic and kinetic behavior of …
Number of citations: 24 www.sciencedirect.com
SG Raman - Research Journal of Pharmacy and Technology, 2021 - indianjournals.com
AIM Atorvastatin is used along with a proper diet to help lower bad cholesterol and fats and raise good cholesterol in the blood. Objective Difficulty in swallowing (dysphasia) is a …
Number of citations: 4 www.indianjournals.com
X Wang, S Chong, H Lin, Z Yan, F Huang, Z Zeng… - Bioorganic …, 2019 - Elsevier
… To a stirred solution of atorvastatin sodium (58 mg, 0.1 mmol) in ROH (2 mL) was added concentrated sulfuric acid (30 μL) in dropwise at 0 C over 5 min. The resulting reaction mixture …
Number of citations: 11 www.sciencedirect.com
JB Schwartz - Clinical Pharmacology & Therapeutics, 2009 - Wiley Online Library
… The internal standard was D5-atorvastatin sodium salt. Inter-day precision and accuracy were coefficient of variation of 2–5%, 2–7%, 3–9%, 3–9%, 5–12%, and 6–9%, and relative error …
Number of citations: 127 ascpt.onlinelibrary.wiley.com
M Oprica, M Iota, M Daescu, SN Fejer, C Negrila… - Scientific Reports, 2021 - nature.com
… This involves: (1) in the first stage, the formation of atorvastatin sodium and Ca(OH) 2 ; and (2) in the second stage, the hydrolysis reaction will take place the breaking of the amide group…
Number of citations: 5 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.